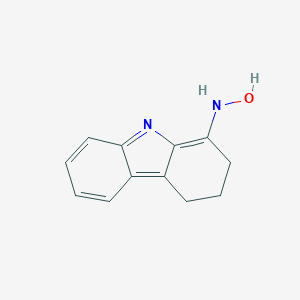

2,3,4,9-四氢-1H-咔唑-1-酮肟

描述

“2,3,4,9-tetrahydro-1H-carbazol-1-one” is a compound with the molecular formula C12H11NO . It’s a derivative of carbazole and has exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones involves the oxidation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone .

Molecular Structure Analysis

The molecular structure of “2,3,4,9-tetrahydro-1H-carbazol-1-one” can be represented by the SMILES string O=C1C(N2)=C(CCC1)C3=C2C=CC=C3 .

Chemical Reactions Analysis

The oxidation of substituted tetrahydrocarbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.222 Da and a mono-isotopic mass of 185.084061 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 386.3±11.0 °C at 760 mmHg, and a flash point of 194.5±26.7 °C .

作用机制

Target of Action

Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound may interact with multiple targets within these pathways.

Mode of Action

It is known that the compound can be obtained through the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles . The oxidation process can lead to the formation of divergent products, depending on the oxidant and reaction conditions .

实验室实验的优点和局限性

2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for use in research. Additionally, 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has been shown to exhibit a range of pharmacological activities, which makes it a useful tool for investigating the mechanisms of various diseases.

However, there are also limitations to the use of 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in lab experiments. The compound has not been extensively studied in vivo, which means that its effects in living organisms are not fully understood. Additionally, the compound has not been approved for use in humans, which means that its potential therapeutic applications are still being explored.

未来方向

There are several potential future directions for the study of 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime. One area of research is the investigation of the compound's potential use in the treatment of various neurological disorders. Additionally, the compound's effects on other systems in the body, such as the immune system and cardiovascular system, could be explored. Further studies could also investigate the potential use of 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in combination with other compounds for enhanced therapeutic effects.

Conclusion

In conclusion, 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (2,3,4,9-tetrahydro-1H-carbazol-1-one oxime) is a compound that has shown promise as a therapeutic agent. The compound has been synthesized and studied extensively, and its potential applications in various fields have been explored. 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has been shown to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.

科学研究应用

医药中间体

该化合物用作医药中间体,特别是在合成具有多种药理活性的阿斯匹多碱类生物碱方面 .

抗菌和抗酵母特性

研究表明,该化合物的衍生物具有抗菌和抗酵母活性,使其成为开发新型抗菌剂的潜在候选者 .

咔唑霉素B的合成

它用作咔唑霉素B的合成前体,咔唑霉素B是一种对某些类型细菌有效的抗生素 .

抗朊病毒化合物

该化合物的衍生物GJP14已被鉴定为一种新型抗朊病毒化合物,可能为朊病毒病的治疗提供新方法 .

绿色化学应用

目前正在研究将该化合物应用于绿色化学领域,旨在开发更环保的合成方法 .

化学氧化研究

安全和危害

属性

IUPAC Name |

N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13,15H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJSIMCYBGAJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

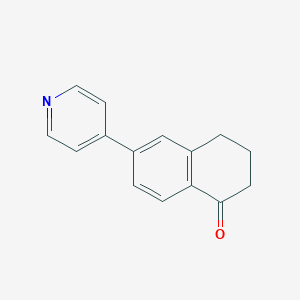

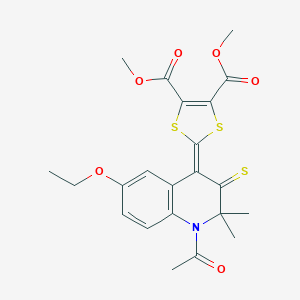

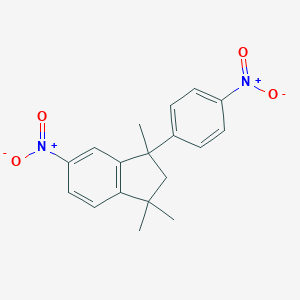

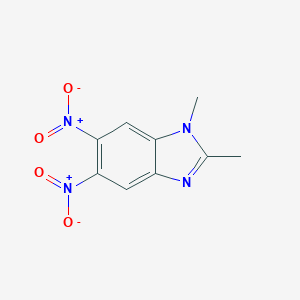

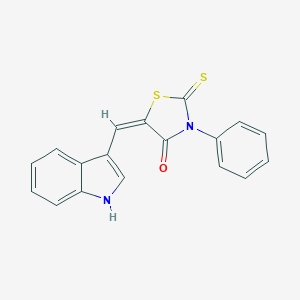

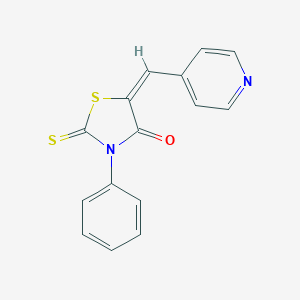

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)

![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)

![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)